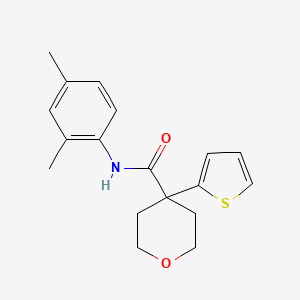

N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide, commonly known as DMTF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTF is a member of the oxazole family of compounds and has been studied for its potential use in drug discovery, cancer research, and as a potential therapeutic agent.

Scientific Research Applications

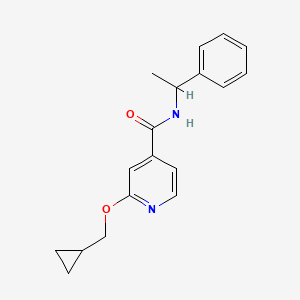

Chemistry and Pharmacology of Synthetic Opioids

A review focused on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. These compounds have emerged as substances of abuse, highlighting the importance of pre-emptive research to understand their drug metabolism and pharmacokinetics for early detection in toxicological samples (Sharma et al., 2018).

Biological Effects of Carboxamide Derivatives

Kennedy (2001) published an update on the toxicology of acetamide and its derivatives, focusing on their commercial importance and the biological consequences of exposure. This review could provide a foundational understanding of the biological interactions and potential applications of carboxamide compounds in scientific research (Kennedy, 2001).

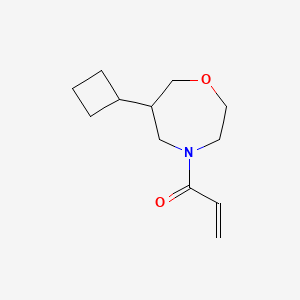

Toxic Neuropathies and Chemical Perspectives

LoPachin and Gavin (2015) discussed mechanistic insights into toxic neuropathies caused by chemical toxicants, including hexanedione and acrylamide. Understanding the molecular mechanisms of these compounds can guide research towards a better understanding of similar chemicals' effects on the nervous system (LoPachin & Gavin, 2015).

Endocrine-Disrupting Potential of Industrial Compounds

Bonefeld-Jørgensen et al. (2007) investigated the endocrine disruption potentials of bisphenol A and its derivatives, including their effects on several cellular pathways such as the estrogen receptor (ER) and androgen receptor (AR). This study emphasizes the importance of understanding the endocrine activities of chemical compounds, which could be relevant for assessing the safety and applications of N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide (Bonefeld-Jørgensen et al., 2007).

Amyloid Imaging in Alzheimer's Disease

Nordberg (2007) reviewed the progress in developing amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients' brains. This research area may provide insights into the potential applications of this compound in neurodegenerative disease research, given the interest in developing novel diagnostic tools and treatments (Nordberg, 2007).

Mechanism of Action

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it mimics the action of natural neurotransmitters, leading to an overstimulation of the receptors . This overexcitation results in paralysis and eventual death in insects .

Biochemical Pathways

The primary biochemical pathway affected by Amitraz involves the synthesis of monoamines and prostaglandins . Amitraz inhibits the activity of monoamine oxidases, enzymes responsible for the breakdown of monoamines . This inhibition leads to an accumulation of monoamines, contributing to the overexcitation of the receptors .

Result of Action

The overexcitation of the alpha-adrenergic and octopamine receptors leads to a state of hyperactivity in the insects, followed by paralysis and death . This makes Amitraz an effective insecticide and acaricide, particularly against mite or tick infestations .

Action Environment

The action of Amitraz can be influenced by various environmental factors. For instance, Amitraz is used in beekeeping to control the Varroa destructor mite . Overuse and off-label use have led to reports of resistance . Therefore, the efficacy and stability of Amitraz can be affected by factors such as the presence of resistance genes in the target population and the frequency and dosage of application .

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-13-5-6-15(14(2)12-13)19-17(20)18(7-9-21-10-8-18)16-4-3-11-22-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIFKSJASZLIDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)

![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389403.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)

![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)

![(2-Bromophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2389410.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)